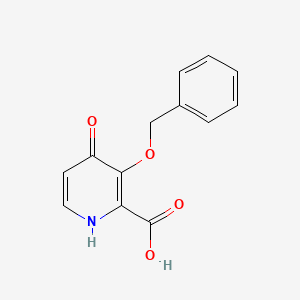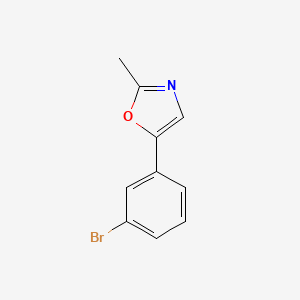
2-Isothiocyanatopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanatopyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The isothiocyanate group (-N=C=S) attached to the pyrimidine ring at position 2 imparts unique chemical and biological properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isothiocyanatopyrimidine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrimidine with thiophosgene or its derivatives. This reaction typically occurs under mild conditions and yields the desired isothiocyanate product . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), under moderate heating .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. For instance, a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) followed by desulfurization using cyanuric acid has been developed. This method is suitable for large-scale production and minimizes the use of toxic reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanatopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, such as thiazoles and thiadiazoles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Amine bases like DBU are often used as catalysts in the synthesis of isothiocyanates.
Major Products Formed
Thioureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Isothiocyanatopyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-isothiocyanatopyrimidine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The activation of the Nrf2 pathway is a key mechanism by which isothiocyanates exert their antioxidative and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxopyrimidine: Contains a sulfur atom at position 2 instead of the isothiocyanate group.
2-Aminothiazole: A sulfur- and nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness
2-Isothiocyanatopyrimidine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological properties. This group allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C5H3N3S |
|---|---|
Peso molecular |
137.16 g/mol |
Nombre IUPAC |
2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H3N3S/c9-4-8-5-6-2-1-3-7-5/h1-3H |
Clave InChI |
UENLPGMFEQHKNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)






![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)




